molecular formula C26H23N3O5S B10929112 2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate

2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B10929112
M. Wt: 489.5 g/mol
InChI Key: FREVHMKHQWAWBQ-OVVQPSECSA-N
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Description

2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a variety of functional groups, including methoxy, pyrrole, benzoyl, hydrazone, and benzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE likely involves multiple steps, including the formation of the hydrazone linkage and the introduction of the benzenesulfonate group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to form a carbonyl group.

    Reduction: The hydrazone linkage could be reduced to form an amine.

    Substitution: The benzenesulfonate group could be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a ketone, while reduction of the hydrazone linkage could yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be investigated for its potential biological activity. The presence of the pyrrole and benzoyl groups suggests it may interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for various diseases, pending further research and development.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other hydrazone derivatives, methoxy-substituted aromatic compounds, and benzenesulfonate esters. Examples include:

  • 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE
  • 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE

Uniqueness

The uniqueness of 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE lies in its combination of functional groups, which may confer unique reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

[2-methoxy-6-[(E)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H23N3O5S/c1-19-12-14-21(15-13-19)35(31,32)34-25-20(8-7-11-24(25)33-2)18-27-28-26(30)22-9-3-4-10-23(22)29-16-5-6-17-29/h3-18H,1-2H3,(H,28,30)/b27-18+

InChI Key

FREVHMKHQWAWBQ-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4

Origin of Product

United States

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